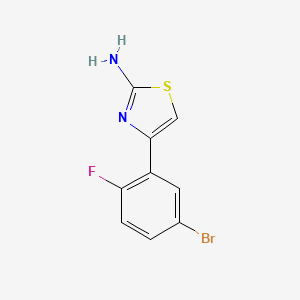
3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methoxymethyl group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole precursor followed by the introduction of the methoxymethyl and aldehyde groups. One common method involves the reaction of 3-bromo-1H-pyrazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the pyrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the methoxymethyl and aldehyde groups.
3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.
3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carboxylic acid: Oxidized form of the aldehyde compound.
Uniqueness
3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the methoxymethyl and aldehyde groups on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
2095050-42-1 |
|---|---|
Fórmula molecular |
C6H7BrN2O2 |
Peso molecular |
219.04 g/mol |
Nombre IUPAC |
5-bromo-2-(methoxymethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-4-9-5(3-10)2-6(7)8-9/h2-3H,4H2,1H3 |
Clave InChI |
SPLJWNWJXVQXAN-UHFFFAOYSA-N |
SMILES canónico |
COCN1C(=CC(=N1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


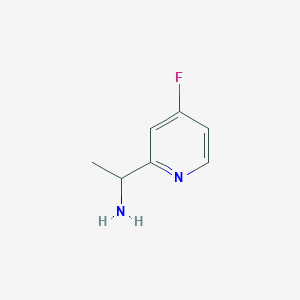
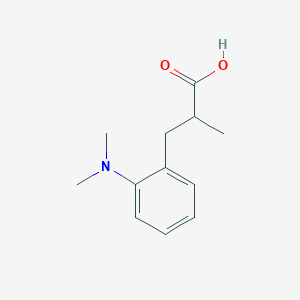
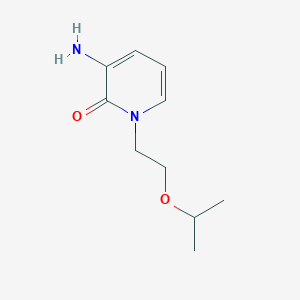
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
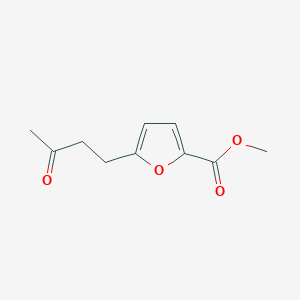
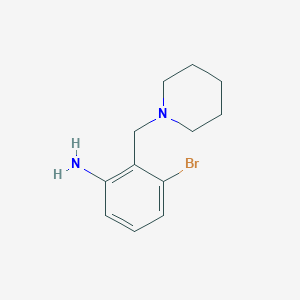


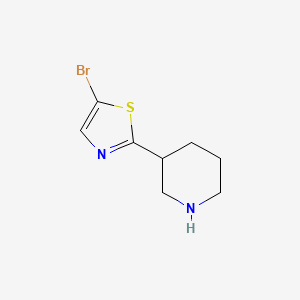
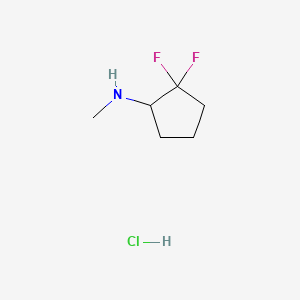

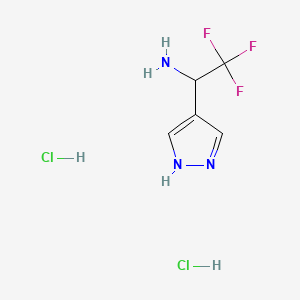
![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
